3-Difluoromethanesulfonylpiperidine hydrochloride

Description

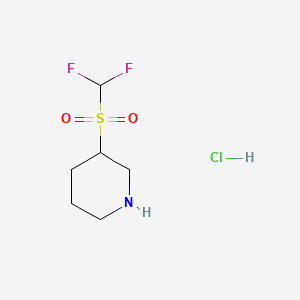

3-Difluoromethanesulfonylpiperidine hydrochloride is a fluorinated piperidine derivative characterized by a difluoromethanesulfonyl (-SO₂CF₂H) substituent at the 3-position of the piperidine ring. Its structural features, including the electron-withdrawing sulfonyl group and fluorine atoms, enhance metabolic stability and modulate pharmacokinetic properties such as solubility and membrane permeability .

Properties

Molecular Formula |

C6H12ClF2NO2S |

|---|---|

Molecular Weight |

235.68 g/mol |

IUPAC Name |

3-(difluoromethylsulfonyl)piperidine;hydrochloride |

InChI |

InChI=1S/C6H11F2NO2S.ClH/c7-6(8)12(10,11)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H |

InChI Key |

NJBMWXFUZJQDGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)C(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethanesulfonylpiperidine hydrochloride typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the reaction of piperidine with difluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethanesulfonylpiperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

3-Difluoromethanesulfonylpiperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drug candidates.

Mechanism of Action

The mechanism of action of 3-Difluoromethanesulfonylpiperidine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, which in turn can influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Piperidine Hydrochlorides

The following table summarizes key structural and functional differences between 3-difluoromethanesulfonylpiperidine hydrochloride and related piperidine derivatives:

Functional Group Impact on Properties

- Fluorination Effects : Fluorine atoms in 3,3-Difluoropiperidine HCl and the target compound reduce metabolic degradation by cytochrome P450 enzymes, extending half-life .

- Toxicity Profile : Unlike 4-(Diphenylmethoxy)piperidine HCl, which exhibits acute toxicity, fluorinated sulfonyl derivatives may show reduced acute hazards due to stabilized sulfonamide bonds .

Biological Activity

3-Difluoromethanesulfonylpiperidine hydrochloride is a chemical compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : C6H8ClF2N2O2S

- Molecular Weight : Approximately 221.65 g/mol

- CAS Number : 2624142-03-4

- Structure : The compound features a piperidine ring linked to a difluoromethanesulfonyl group, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes and signaling pathways.

- Receptor Binding : It may bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that lead to physiological effects.

- Gene Expression Modulation : It can influence the expression of genes associated with various cellular functions, potentially altering protein synthesis.

Biological Activity

Research has shown that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against certain bacterial strains.

- Anticancer Properties : Investigations are ongoing to evaluate its efficacy in inhibiting tumor growth in various cancer models.

- Neuroprotective Effects : There is emerging evidence suggesting potential benefits in neurodegenerative conditions through modulation of neuroinflammatory pathways.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Objective : To assess the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : Showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

-

Cancer Cell Line Study :

- Objective : To determine the cytotoxic effects on various cancer cell lines.

- Findings : Induced apoptosis in breast cancer cells with an IC50 value of approximately 25 µM.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.